1,3-Dimethylcyclopentane-1-carboxylic acid

Description

Chemical Identity and Nomenclature

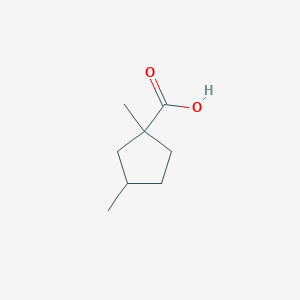

This compound represents a structurally complex organic compound belonging to the class of cycloaliphatic carboxylic acids. The compound features a five-membered cyclopentane ring with two methyl substituents positioned at the 1- and 3-positions, alongside a carboxylic acid functional group attached to the first carbon atom. This structural arrangement creates multiple stereochemical possibilities, resulting in the existence of several distinct stereoisomers with different three-dimensional orientations.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. The molecular formula is consistently reported as C₈H₁₄O₂ across multiple chemical databases, with a molecular weight of 142.20 grams per mole for most stereoisomeric forms. The compound exists in several stereochemical configurations, with the (1S,3S) stereoisomer being specifically catalogued in chemical databases under PubChem CID 124506231.

Chemical identification systems have assigned various registry numbers to different stereoisomeric forms of this compound. The mixture of diastereomers carries the Chemical Abstracts Service registry number 860379-06-2, while specific stereoisomers may have distinct identification codes. The standardized International Chemical Identifier string for the (1S,3S) form is InChI=1S/C8H14O2/c1-6-3-4-8(2,5-6)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)/t6-,8-/m0/s1, providing precise structural information for computational and database applications.

Historical Context and Research Significance

The research significance of this compound has evolved considerably since its initial characterization, with growing interest in its synthetic applications and structural properties. Chemical databases indicate that the compound was first catalogued in major repositories during the mid-2010s, with the PubChem entry for the (1S,3S) stereoisomer created on April 10, 2017, and subsequently modified as recently as May 10, 2025. This recent activity in database updates suggests ongoing research interest and potential new applications or synthetic methodologies.

Contemporary research has positioned this compound within the broader context of cycloaliphatic carboxylic acid chemistry, where it serves multiple functions in organic synthesis applications. The presence of both methyl substituents and the carboxylic acid functionality provides researchers with a versatile building block for constructing more complex molecular architectures. The compound demonstrates particular utility in pharmaceutical intermediate synthesis, where its rigid cyclopentane framework can contribute to the development of bioactive molecules with specific three-dimensional requirements.

Research investigations have explored the compound's behavior in various chemical transformations, including its participation in esterification reactions, amide formation, and metal-catalyzed coupling processes. These studies have revealed that the steric effects of the methyl substituents significantly influence reaction kinetics and selectivity, making it a valuable model compound for understanding structure-reactivity relationships in cycloaliphatic systems. The carboxylic acid group enables participation in nucleophilic substitution reactions, while the methyl groups provide sites for potential functionalization through radical or electrophilic processes.

The stereochemical complexity of this compound has attracted attention from researchers studying chirality and stereoselectivity in organic synthesis. The existence of multiple stereoisomeric forms provides opportunities to investigate how different spatial arrangements affect both chemical reactivity and biological activity. This research has implications for the development of enantioselective synthetic methodologies and the understanding of how molecular shape influences function in biological systems.

Structural Analogues and Derivatives

The structural landscape surrounding this compound encompasses numerous related compounds that share similar cyclopentane-based architectures while varying in substitution patterns and functional group arrangements. These analogues provide valuable insights into structure-activity relationships and demonstrate the versatility of the cyclopentane carboxylic acid framework in chemical synthesis applications.

3,3-Dimethylcyclopentane-1-carboxylic acid represents one of the most closely related structural analogues, differing only in the positioning of the methyl substituents. This isomeric compound carries the Chemical Abstracts Service number 69393-30-2 and shares the same molecular formula C₈H₁₄O₂ with a molecular weight of 142.2 grams per mole. The repositioning of both methyl groups to the 3-position creates a geminal dimethyl arrangement that significantly alters the molecule's steric profile and conformational preferences compared to the 1,3-dimethyl substitution pattern.

Cyclopentanecarboxylic acid serves as the parent structure for this family of compounds, featuring only the carboxylic acid functionality attached to the cyclopentane ring without additional methyl substituents. This simpler analogue, with molecular formula C₆H₁₀O₂ and CAS number 3400-45-1, provides a baseline for understanding how methyl substitution affects both chemical and physical properties. Research has demonstrated that cyclopentanecarboxylic acid exhibits different solubility characteristics and reactivity patterns compared to its methylated derivatives, highlighting the significant impact of alkyl substitution on molecular behavior.

The amino acid derivative 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid represents an important functional analogue where an amino group replaces one of the methyl substituents. This compound, with molecular formula C₈H₁₅NO₂ and molecular weight 157.21 grams per mole, demonstrates how incorporation of nitrogen functionality can expand the chemical versatility of the cyclopentane carboxylic acid framework. The presence of both amino and carboxylic acid groups creates zwitterionic behavior under physiological conditions, making this derivative particularly relevant for biochemical applications.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| This compound | C₈H₁₄O₂ | 142.20 g/mol | 860379-06-2 | Reference compound |

| 3,3-Dimethylcyclopentane-1-carboxylic acid | C₈H₁₄O₂ | 142.2 g/mol | 69393-30-2 | Geminal dimethyl substitution |

| Cyclopentanecarboxylic acid | C₆H₁₀O₂ | 114.14 g/mol | 3400-45-1 | No methyl substituents |

| 1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid | C₈H₁₅NO₂ | 157.21 g/mol | Not specified | Amino group incorporation |

| 1-Ethyl-3,3-dimethylcyclopentane-1-carboxylic acid | C₁₀H₁₈O₂ | 170.25 g/mol | Not specified | Ethyl substitution |

Extended chain analogues include 1-ethyl-3,3-dimethylcyclopentane-1-carboxylic acid, which features an ethyl group in place of one methyl substituent, resulting in molecular formula C₁₀H₁₈O₂ and molecular weight 170.25 grams per mole. This homologue demonstrates how chain extension affects molecular properties while maintaining the fundamental cyclopentane carboxylic acid structure. The incorporation of longer alkyl chains can influence lipophilicity, membrane permeability, and binding interactions with biological targets.

Dicarboxylic acid derivatives represent another important class of structural analogues, exemplified by dimethyl cyclopentane-1,3-dicarboxylate with CAS number 2435-36-1. This compound, featuring two ester-protected carboxylic acid groups, demonstrates molecular formula C₉H₁₄O₄ and serves as a valuable synthetic intermediate for preparing more complex polyfunctional molecules. The presence of two carboxylic acid functionalities provides additional sites for chemical modification and enables the construction of polymeric or cross-linked materials.

Properties

IUPAC Name |

1,3-dimethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-3-4-8(2,5-6)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBGIYKPOPYYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of cis-1,3-Dimethylcyclopentane to the Carboxylic Acid

The direct oxidation of cis-1,3-dimethylcyclopentane is a fundamental route to obtain 1,3-dimethylcyclopentane-1-carboxylic acid. This method typically involves strong oxidizing agents such as potassium permanganate (KMnO₄) in aqueous media.

- Reaction Conditions : KMnO₄ oxidation is carried out under controlled temperature to avoid over-oxidation or ring cleavage.

- Outcome : The methyl groups are oxidized to carboxylic acid functionalities, yielding the desired this compound.

- Notes : The stereochemistry of the starting cyclopentane influences the cis/trans configuration of the product carboxylic acid.

This approach is well-established but may require careful control to optimize yield and minimize side reactions such as over-oxidation or ring opening.

Hydrogenation of 1,3-Diketones Followed by Oxidation

A more sophisticated and selective method involves the hydrogenation of cyclic 1,3-diketones, such as 2,2-dimethylcyclopentane-1,3-dione, to produce the corresponding diols, which can then be oxidized to the carboxylic acid.

- Catalysts : Supported metal catalysts like Ru/C or Pd/C are employed.

- Reaction Conditions : Hydrogenation is typically conducted under elevated hydrogen pressures (e.g., 50 bar) and temperatures ranging from 100°C to 180°C, depending on the substrate.

- Challenges : Side reactions such as dehydration to cyclopentadienone or polymerization can occur, requiring low substrate concentrations and optimized reaction conditions to suppress these pathways.

- Yields : Isolated yields vary; for example, 2,2-dimethylcyclopentane-1,3-diols were obtained in about 40% yield after hydrogenation at 180°C.

This method allows for stereoselective synthesis, often favoring the cis-isomer, which is crucial for the desired stereochemistry of the final carboxylic acid.

Synthesis via 1,3-Dimethoxytrimethylene Bridge Intermediates

Another approach involves the use of bicyclic compounds containing a 1,3-dimethoxytrimethylene bridge, which upon bromine oxidation, converts into two cis-carboxyl groups, effectively forming the 1,3-dicarboxylic acid framework.

- Key Step : Bromine oxidation of the bicyclic intermediate.

- Advantages : This method ensures cis stereochemistry of the carboxyl groups, which is important for the structural specificity of this compound derivatives.

- Literature : This method has been reported in the synthesis of cis-cyclopentane-1,3-dicarboxylic acid and related compounds, highlighting its utility in stereospecific carboxylic acid synthesis.

Acid-Catalyzed Hydrolysis of Dicarboxylic Acid Dialkyl Esters

A patented method for related cyclic keto acids involves acid-catalyzed hydrolysis of dialkyl esters under reflux conditions with concentrated hydrochloric acid, yielding the corresponding carboxylic acid.

- Procedure :

- Reflux a mixture of the dialkyl ester with 20-25% hydrochloric acid at ~100°C for 45-55 hours.

- After reaction completion, cool and filter to remove insolubles.

- Extract the filtrate with ether and dry over anhydrous sodium sulfate.

- Evaporate solvent to isolate the carboxylic acid as a solid.

- Yields : Reported yields for similar cyclobutane derivatives are in the range of 49-73%.

- Applicability : While this method is described for 3-oxo-1-cyclobutane-carboxylic acid, the procedure is adaptable to cyclopentane analogs with appropriate substrate modification.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation of cis-1,3-dimethylcyclopentane | KMnO₄ (Potassium permanganate) | Aqueous solution, controlled temp | Moderate | Direct oxidation; stereochemistry dependent |

| Hydrogenation of 1,3-diketones | Ru/C, Pd/C catalysts | 100-180°C, 50 bar H₂, 7-10 hours | 39-40 | Requires careful control to avoid dehydration/polymerization |

| Bromine oxidation of bicyclic dimethoxy bridge | Bromine (Br₂) | Standard oxidation conditions | Variable | Stereospecific cis-dicarboxylic acid formation |

| Acid-catalyzed hydrolysis of dialkyl esters | HCl (20-25%), ether extraction | Reflux 45-55 hours, 100°C | 49-73 | Adapted from cyclobutane derivatives; scalable |

Research Findings and Considerations

- Stereochemistry Control : The cis configuration is often critical for the biological or material properties of the acid; methods involving bicyclic intermediates or selective hydrogenation favor this configuration.

- Side Reactions : Dehydration and polymerization during hydrogenation of diketones pose significant challenges, requiring optimization of substrate concentration and reaction parameters to maximize yield.

- Scalability : Acid hydrolysis of esters under reflux is a robust and scalable method, though reaction times are long.

- Catalyst Selection : Ru/C catalysts have shown high activity and selectivity in hydrogenation steps, but catalyst deactivation by polymer deposition is a concern.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups, such as halides or amines, using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents (e.g., thionyl chloride), amines, and other nucleophiles.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Halides, amines.

Scientific Research Applications

Pharmaceutical Applications

1,3-Dimethylcyclopentane-1-carboxylic acid serves as an important intermediate in drug synthesis. Its structural features allow it to participate in various chemical reactions necessary for the development of pharmaceutical compounds.

Case Study: Peptide Synthesis

In peptide synthesis, this compound has been utilized as a high-yielding organic buffer. This application enhances the efficiency of the synthesis process, making it a valuable component in the production of therapeutic peptides .

Organic Synthesis

The compound is used extensively in organic chemistry for synthesizing derivatives and exploring its reactivity. Its ability to undergo various functional group transformations makes it a valuable building block in organic synthesis.

Nanotechnology

In nanotechnology, this compound is used as a surface modifier. This application is crucial for promoting the dispersion and incorporation of metallic nanoparticles or carbon nanostructures into various matrices.

Application Example

Research indicates that using this compound as a surface modifier can significantly improve the stability and performance of nanocomposites used in electronics and materials science.

Materials Science

The compound finds applications as a monomer and additive in polymer chemistry. Its unique structure contributes to the physical properties of polymers, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1,3-dimethylcyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Alkyl-Substituted Derivatives

- 3-Isopropylcyclopent-1-ene-1-carboxylic Acid (CAS: 820236-44-0): Features an unsaturated cyclopentene ring with an isopropyl group at position 3. The conjugated double bond increases reactivity in Diels-Alder reactions, distinguishing it from the saturated 1,3-dimethyl analog .

Aromatic and Halogenated Derivatives

- 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic Acid (CAS: 92847-83-1): The phenolic hydroxyl group increases polarity and acidity (pKa ~4.5), contrasting with the non-polar methyl groups in the target compound .

Functionalized Derivatives

- 1-Cyanocyclopentanecarboxylic Acid (CAS: 540490-54-8): The electron-withdrawing cyano group (CN) significantly lowers the pKa (~1.5) of the carboxylic acid compared to methyl substituents (pKa ~4.7) .

- 3-Carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic Acid : The dicarboxylic structure and carbamoyl group enable complex hydrogen-bonding networks, influencing crystal packing and material properties .

Unsaturated and Conjugated Systems

- 3-Cyclopentene-1-carboxylic Acid : The cyclopentene ring’s unsaturation allows for electrophilic addition reactions, a reactivity absent in saturated analogs like the target compound .

Physicochemical Properties

*Hypothetical data inferred from structural analogs.

Biological Activity

1,3-Dimethylcyclopentane-1-carboxylic acid (DMCPA) is an organic compound with the molecular formula C8H14O2. It features a cyclopentane ring substituted with two methyl groups and a carboxylic acid group. This unique structure contributes to its potential biological activities, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.

The compound's molecular weight is approximately 142.2 g/mol. Its structural characteristics allow for diverse chemical reactions, including oxidation, reduction, and substitution. These reactions can yield various derivatives that may possess distinct biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.2 g/mol |

| Functional Groups | Carboxylic acid |

| Structural Features | Cyclopentane ring |

The biological activity of DMCPA is likely mediated through its interactions with biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins or enzymes, potentially influencing their activity and function. This interaction is crucial for understanding its therapeutic potential.

Biological Activities

Research has indicated several areas where DMCPA exhibits biological activity:

- Antimicrobial Properties : Preliminary studies suggest that DMCPA may possess antimicrobial properties, making it a candidate for developing new antibiotics or preservatives.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, which could have implications in treating inflammatory diseases.

- Enzyme Inhibition : DMCPA has shown potential in inhibiting specific enzymes, which could be beneficial in designing drugs targeting metabolic pathways.

Case Studies

- Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various carboxylic acids, DMCPA demonstrated significant inhibitory effects against several bacterial strains, indicating its potential as a natural preservative .

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects of DMCPA revealed that it could reduce cytokine production in vitro, suggesting a mechanism for its therapeutic use in inflammatory conditions .

- Enzyme Interaction Studies : Further research focused on the inhibition of cyclooxygenase (COX) enzymes by DMCPA showed promising results, indicating its potential role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of DMCPA, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,3-Dimethylcyclopentane-1-carboxylic acid | C8H14O2 | Different methyl placement affecting reactivity |

| 1-Ethyl-3,3-dimethylcyclopentane-1-carboxylic acid | C10H18O2 | Ethyl group alters properties |

These comparisons highlight how variations in molecular structure can influence biological activity and reactivity.

Q & A

Q. What are the common synthetic routes for 1,3-Dimethylcyclopentane-1-carboxylic acid, and what are their key optimization parameters?

Synthesis typically involves cyclization of dicarboxylic acid esters or hydrolysis of substituted cyclopentane derivatives. For example, cyclopentane ring formation can be achieved via acid-catalyzed cyclization of dimethyl esters under reflux conditions. Optimization parameters include reaction temperature (e.g., 100–120°C), solvent polarity (e.g., THF or DCM), and catalyst selection (e.g., BF₃·Et₂O for stereochemical control). Post-synthesis purification often employs silica gel column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity products .

Q. How is the stereochemical configuration of this compound determined experimentally?

Stereochemistry is confirmed using a combination of NMR spectroscopy (¹H, ¹³C, and 2D-COSY) and X-ray crystallography. For instance, vicinal coupling constants in ¹H NMR (e.g., J = 6–8 Hz for cis substituents) and NOESY correlations help distinguish between cis/trans isomers. Single-crystal X-ray diffraction provides definitive structural assignments, as demonstrated in studies of analogous cyclopentane derivatives .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Key techniques include:

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- ¹H/¹³C NMR for functional group and stereochemical analysis.

- HPLC with UV/RI detectors to assess purity (>95% by area normalization).

- Melting point determination (e.g., mp 130–131°C for related cyclopentane-carboxylic acids) to confirm crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation (e.g., unexpected NMR splitting patterns)?

Contradictions often arise from dynamic stereoisomerism or solvent-induced shifts. Strategies include:

- Variable-temperature NMR to detect conformational exchange.

- Isotopic labeling (e.g., deuterated solvents) to isolate solvent effects.

- Comparative analysis with synthetic standards or computational NMR predictions (DFT calculations) .

Q. How can computational modeling predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) simulations model transition states and activation energies for reactions like ester hydrolysis or ring-opening. For example, the steric hindrance of methyl groups at the 1,3-positions lowers the activation energy for nucleophilic attack at the carboxylate group. Molecular docking studies further predict interactions with biological targets (e.g., enzyme active sites) .

Q. What challenges arise in achieving high enantiomeric purity, and how are they addressed?

Challenges include racemization during synthesis and purification. Solutions involve:

- Chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) protection) to stabilize intermediates.

- Enantioselective catalysis (e.g., Ru-based catalysts for asymmetric hydrogenation).

- Chiral HPLC with cellulose-based columns for enantiomer separation .

Q. How do substituents on the cyclopentane ring influence reactivity in further derivatization?

The 1,3-dimethyl groups impose steric constraints, limiting access to the carboxylate group for nucleophilic reactions (e.g., esterification). Electronic effects from methyl substituents also alter the pKa of the carboxylic acid (e.g., lowering it by ~0.5 units compared to unsubstituted analogs), impacting solubility and reaction kinetics .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectral data with synthetic controls and computational models. For example, unexpected ¹⁹F NMR shifts in fluorinated analogs were resolved by correlating with crystal packing effects .

- Experimental Design : Use fractional factorial designs to optimize multi-variable reactions (e.g., temperature, catalyst loading, solvent ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.